Cas no 262282-50-8 (Benzoic acid, 2-hydroxy-5-[[(2-methoxyphenyl)amino]sulfonyl]-)

Benzoic acid, 2-hydroxy-5-[[(2-methoxyphenyl)amino]sulfonyl]-, is a sulfonamide derivative of benzoic acid with a hydroxyl and methoxyphenylamino substituent. This compound exhibits unique chemical properties due to its functional groups, making it valuable in synthetic and pharmaceutical applications. The hydroxyl group enhances solubility in polar solvents, while the sulfonamide moiety contributes to its potential as an intermediate in drug development. Its structural features suggest utility in chelation or as a ligand in coordination chemistry. The methoxyphenyl group may influence electronic properties, broadening its applicability in fine chemical synthesis. Careful handling is advised due to reactivity of the sulfonamide and phenolic functionalities.
Benzoic acid, 2-hydroxy-5-[[(2-methoxyphenyl)amino]sulfonyl]- structure
262282-50-8 structure
商品名:Benzoic acid, 2-hydroxy-5-[[(2-methoxyphenyl)amino]sulfonyl]-
CAS番号:262282-50-8
MF:C14H13NO6S
メガワット:323.32112
CID:1426177
PubChem ID:3732002

Benzoic acid, 2-hydroxy-5-[[(2-methoxyphenyl)amino]sulfonyl]- 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 2-hydroxy-5-[[(2-methoxyphenyl)amino]sulfonyl]-
    • Oprea1_027279
    • 262282-50-8
    • Z45630874
    • STK229872
    • G34147
    • Oprea1_199409
    • CS-0218200
    • 2-hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoicacid
    • EN300-00350
    • AKOS000114718
    • 2-hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
    • 2-Hydroxy-5-(2-methoxy-phenylsulfamoyl)-benzoic acid
    • インチ: InChI=1S/C14H13NO6S/c1-21-13-5-3-2-4-11(13)15-22(19,20)9-6-7-12(16)10(8-9)14(17)18/h2-8,15-16H,1H3,(H,17,18)
    • InChIKey: HPDWZCQLNRBHLK-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O

計算された属性

  • せいみつぶんしりょう: 323.04639
  • どういたいしつりょう: 323.04635831g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 488
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 121Ų

じっけんとくせい

  • PSA: 112.93

Benzoic acid, 2-hydroxy-5-[[(2-methoxyphenyl)amino]sulfonyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288870-500mg
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
262282-50-8 95%
500mg
¥4719 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288870-10g
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
262282-50-8 95%
10g
¥27739 2023-04-14
Aaron
AR019H8E-250mg
2-hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
262282-50-8 95%
250mg
$152.00 2025-02-28
Aaron
AR019H8E-1g
2-hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
262282-50-8 95%
1g
$377.00 2025-02-28
A2B Chem LLC
AV20754-1g
2-hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
262282-50-8 95%
1g
$305.00 2024-04-20
1PlusChem
1P019H02-1g
2-hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
262282-50-8 95%
1g
$362.00 2025-03-03
Aaron
AR019H8E-500mg
2-hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
262282-50-8 95%
500mg
$266.00 2025-02-28
Aaron
AR019H8E-5g
2-hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
262282-50-8 95%
5g
$1047.00 2025-02-28
A2B Chem LLC
AV20754-10g
2-hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
262282-50-8 95%
10g
$1194.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288870-1g
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
262282-50-8 95%
1g
¥5529 2023-04-14

Benzoic acid, 2-hydroxy-5-[[(2-methoxyphenyl)amino]sulfonyl]- 関連文献

Benzoic acid, 2-hydroxy-5-[[(2-methoxyphenyl)amino]sulfonyl]-に関する追加情報

Benzoic Acid, 2-Hydroxy-5-[[(2-Methoxyphenyl)Amino]Sulfonyl]- (CAS No. 262282-50-8)

Benzoic acid, 2-hydroxy-5-[[(2-methoxyphenyl)amino]sulfonyl]-, also known by its CAS number 262282-50-8, is a complex organic compound with a diverse range of applications in the chemical and pharmaceutical industries. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with hydroxyl and sulfonyl groups. The presence of these functional groups imparts specific chemical properties that make it valuable for various research and industrial purposes.

The molecular structure of this compound is composed of a benzene ring with a hydroxyl group at the 2-position and a sulfonyl group at the 5-position. The sulfonyl group is further substituted with an amino group attached to a methoxyphenyl ring. This intricate structure allows for a wide range of chemical reactivity and biological activity, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the potential of benzoic acid derivatives in drug discovery, particularly in the development of novel therapeutic agents. For instance, researchers have explored the use of this compound as a precursor in the synthesis of bioactive molecules targeting various disease states, including cancer and inflammatory conditions. The sulfonyl group in the molecule has been shown to enhance bioavailability and stability, making it an attractive candidate for drug delivery systems.

In addition to its pharmacological applications, this compound has also found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique physical properties, such as high surface area and porosity, which are valuable for applications in gas storage and catalysis.

The synthesis of benzoic acid, 2-hydroxy-5-[[(2-methoxyphenyl)amino]sulfonyl]- involves multi-step organic reactions, including nucleophilic substitution and condensation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production routes, reducing the environmental footprint associated with its manufacture.

From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have provided insights into its structural integrity and reactivity under various conditions. Furthermore, computational chemistry approaches have been employed to predict its electronic properties and interactions with biological systems.

In terms of safety and handling, this compound is classified as non-hazardous under normal conditions. However, appropriate precautions should be taken during synthesis and handling to ensure compliance with occupational safety standards. Its stability under thermal and oxidative conditions has been thoroughly investigated, making it suitable for use in both laboratory and industrial settings.

The versatility of benzoic acid derivatives continues to drive innovation across multiple disciplines. As research progresses, new applications for this compound are expected to emerge, further solidifying its importance in the chemical sciences.

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